molecular formula C15H16N2O2 B11673735 N'-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11673735
M. Wt: 256.30 g/mol
InChI Key: YKOLOISHXPBCJG-MHWRWJLKSA-N
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Description

N’-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme activity.

    Medicine: It is being investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s ability to inhibit enzyme activity is due to its binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide

Uniqueness

N’-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The furan ring also contributes to its distinct properties compared to other Schiff base hydrazones.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-3-12-4-6-13(7-5-12)10-16-17-15(18)14-8-9-19-11(14)2/h4-10H,3H2,1-2H3,(H,17,18)/b16-10+

InChI Key

YKOLOISHXPBCJG-MHWRWJLKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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